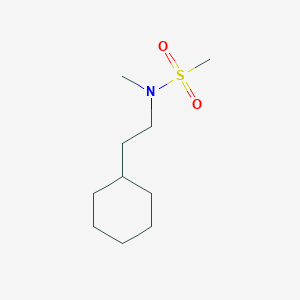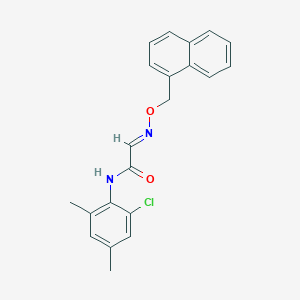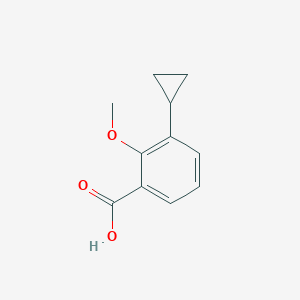![molecular formula C9H9F2N3O2 B7590794 [(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea](/img/structure/B7590794.png)
[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, especially in the field of medicinal chemistry. The aim of
Mechanism of Action
The mechanism of action of [(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase. It has also been found to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells. Additionally, it has been found to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been found to have potent cytotoxic activity against various cancer cell lines, making it a useful tool for studying cancer biology. However, there are also limitations to using this compound in lab experiments. It is highly reactive and can be toxic to normal cells, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of [(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the study of its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other scientific research applications.
Synthesis Methods
[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea can be synthesized using a simple and efficient method. The synthesis involves the reaction between 2-(difluoromethoxy)benzaldehyde and urea in the presence of a catalyst. The product obtained is [(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea, which is a white crystalline solid.
Scientific Research Applications
[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea has shown promising results in various scientific research applications. It has been extensively studied for its potential use in medicinal chemistry, specifically for the treatment of cancer. Studies have shown that this compound has potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
properties
IUPAC Name |
[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3O2/c10-8(11)16-7-4-2-1-3-6(7)5-13-14-9(12)15/h1-5,8H,(H3,12,14,15)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXPTGYHYXXPHO-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)N)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-[(3E)-3-benzylidene-2-morpholin-4-ylcyclopenten-1-yl]methylideneamino]-3-(4-chlorophenyl)urea](/img/structure/B7590735.png)
![N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide](/img/structure/B7590740.png)
![N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-4-ethoxybenzenesulfonamide](/img/structure/B7590743.png)
![N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7590750.png)

![4-[(4-tert-butylphenoxy)methyl]-N-[(E)-(10-chloroanthracen-9-yl)methylideneamino]benzamide](/img/structure/B7590760.png)
![N-[5-[4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methylphenyl]methanesulfonamide](/img/structure/B7590774.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B7590780.png)

![N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7590801.png)

![4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid](/img/structure/B7590817.png)
![N'-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B7590826.png)